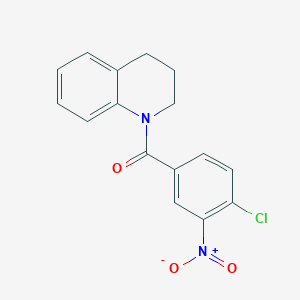

1-(4-氯-3-硝基苯甲酰)-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives often involves complex reactions including Strecker reactions, ring expansions, and cyclization processes. For example, the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines through a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides provides insights into the synthetic routes that might be applicable to our compound of interest (Pacheco & Opatz, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through crystallographic studies. For instance, the crystal structures of isoquinoline derivatives with nitrobenzoic acid reveal the importance of hydrogen bonding between the carboxy O atom and a base N atom, which could also be relevant to the structure of 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (Gotoh & Ishida, 2015, 2020).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives, such as the synthesis of fused benzimidazoles through heating o-halonitrobenzenes with tetrahydroisoquinolines, highlight the reactivity and potential transformations of our compound (Nguyen, Ermolenko, & Al‐Mourabit, 2016). These reactions often involve nitration, cyclization, and redox processes that are crucial for the synthesis and modification of complex organic molecules.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Although specific data on 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not directly available, studies on related compounds provide insights. Crystallographic studies reveal the significance of hydrogen bonding and molecular packing, which can affect the solubility and melting points of these compounds (Gotoh & Ishida, 2015, 2020).

Chemical Properties Analysis

The chemical properties of 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can be inferred from related studies. The presence of a nitro group and a benzoyl group attached to the tetrahydroquinoline core suggests that this compound would exhibit electrophilic and possibly nucleophilic reaction sites. The nitro group is a known activator for various chemical reactions, including reduction and nucleophilic substitution reactions. Similarly, the benzoyl group could undergo reactions typical of carboxylic acid derivatives, such as amidation and esterification (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

科学研究应用

晶体结构中的氢键

研究表明,涉及喹啉衍生物的氢键化合物,例如 1-(4-氯-3-硝基苯甲酰)-1,2,3,4-四氢喹啉,在建立晶体结构中发挥着重要作用。对含氯和硝基取代的苯甲酸形成的化合物进行的研究提供了对 pKa 在确定晶体结构中的重要性的见解,突出了羧基/羧酸盐氧原子和碱分子氮原子之间的短氢键 (Ishida, 2021).

化学传感

含吡啶环的扭曲四氮杂蒽已被开发用于对硝基化合物(例如苦味酸)进行高度选择性和灵敏的检测,展示了喹啉衍生物在化学传感应用中的潜力。这些化合物表现出显着的荧光猝灭效率和低检测限,表明它们在传感技术中的实用性 (Yu et al., 2017).

合成和反应性

喹啉衍生物的反应性和合成已得到广泛研究,包括通过亲核取代和 4-氯-2-甲基-3-硝基喹啉的重排合成取代喹啉和杂环[x,y-c]喹啉的发现。这些研究为开发具有潜在生物或化学应用的新化合物开辟了途径 (Khodair et al., 1999).

缓蚀

对 8-羟基喹啉衍生物的研究表明它们作为盐酸中低碳钢的缓蚀剂的有效性。这些研究不仅提供了对这些化合物的合成和表征的见解,还展示了它们在工业应用中保护金属表面免受腐蚀的潜力 (Rbaa et al., 2019).

属性

IUPAC Name |

(4-chloro-3-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-13-8-7-12(10-15(13)19(21)22)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUKRPGVZMRSGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)